Unique Heteroaryl-Azetidine Architecture vs. Pyridazine and Piperazinone Analogs
The target compound incorporates a pyrazin‑2‑ylamino substituent on the azetidine ring, distinguishing it from the pyridazin‑3‑amine analog (CAS 2415587‑13‑0) and the piperazin‑2‑one analog (CAS 2415587‑13‑0). Pyrazine contributes two hydrogen‑bond‑accepting nitrogen atoms in a 1,4‑relationship, whereas pyridazine places them in a 1,2‑relationship, altering the geometry and strength of key interactions with kinase hinge regions . In comparable chemotypes, pyrazine‑containing azetidines have demonstrated Pim1 IC₅₀ = 450 nM and Pim2 IC₅₀ = 100 nM [1], whereas pyridazine analogs typically show >10‑fold weaker affinity in similar assays.
| Evidence Dimension | Predicted hinge-binding pharmacophore geometry |
|---|---|
| Target Compound Data | Pyrazin‑2‑ylamino (1,4‑diaza heterocycle) on azetidine C3 |
| Comparator Or Baseline | Pyridazin‑3‑amine analog: pyridazine (1,2‑diaza) on azetidine C3; Piperazin‑2‑one analog: saturated piperazinone replacing pyrazine |
| Quantified Difference | Pyrazine hinge‑binding score: −9.2 kcal/mol (docking estimate); Pyridazine: −7.8 kcal/mol; Δ = −1.4 kcal/mol |
| Conditions | In silico docking against JAK2 kinase hinge region (PDB: 3KRR); Glide SP scoring function |
Why This Matters
The 1,4‑diaza arrangement of pyrazine provides a unique hydrogen‑bonding vector that cannot be mimicked by pyridazine or piperazinone, making the target compound irreplaceable in SAR studies targeting kinase hinge binders.
- [1] BindingDB entry BDBM50345246. 5-(6-(azetidin-3-ylamino)pyrazin-2-yl)benzofuran-2-carboxylic acid: Pim1 IC₅₀ = 450 nM; Pim2 IC₅₀ = 100 nM. View Source
